molecular formula C5H14Cl2N2O B14008907 (3S,4S)-3-aminopiperidin-4-ol dihydrochloride

(3S,4S)-3-aminopiperidin-4-ol dihydrochloride

Cat. No.: B14008907
M. Wt: 189.08 g/mol
InChI Key: SJLRDSYIJUETQL-RSLHMRQOSA-N
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Description

(3S,4S)-3-aminopiperidin-4-ol dihydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-aminopiperidin-4-ol dihydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and application .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-aminopiperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(3S,4S)-3-aminopiperidin-4-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-3-aminopiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-aminopiperidin-4-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

(3S,4S)-3-aminopiperidin-4-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1

InChI Key

SJLRDSYIJUETQL-RSLHMRQOSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)N.Cl.Cl

Canonical SMILES

C1CNCC(C1O)N.Cl.Cl

Origin of Product

United States

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